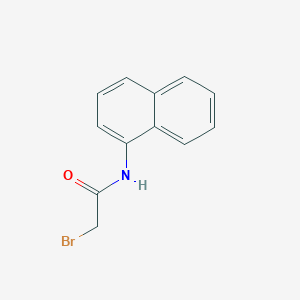

Acetamide, N-(1-naphthyl)-2-bromo-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Acetamide, N-(1-naphthyl)-2-bromo-” is a chemical compound with the linear formula C12H11NO . It is also known by other names such as N-α-Naphthylacetamide, N-Acetyl-1-naphthylamine, N-1-Naphthylacetamide, and 1-Acetamidonaphthalene . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

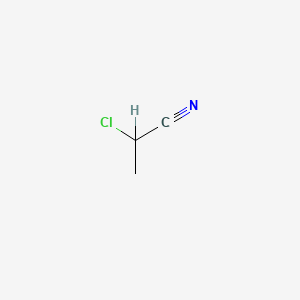

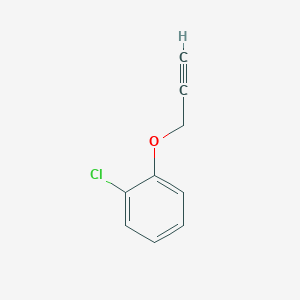

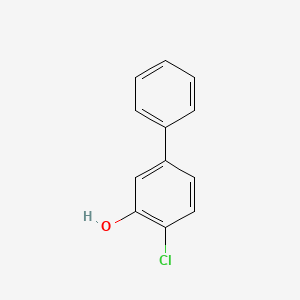

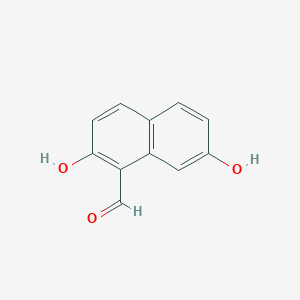

Molecular Structure Analysis

The molecular structure of “Acetamide, N-(1-naphthyl)-2-bromo-” consists of a naphthalene ring attached to an acetamide group . The molecular weight of this compound is 185.228 .Aplicaciones Científicas De Investigación

Free Radical Scavenging Activity

Acetamide derivatives like N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide have been investigated for their potential as free radical scavengers. These compounds exhibit significant antioxidant activity, comparable to known antioxidants BHT and BHA. The effectiveness in trapping free radicals is attributed mainly to the hydroxyl group, with hydrogen atom transfer and sequential proton loss electron transfer identified as the dominant antioxidant mechanisms in different solvents (Boudebbous et al., 2021).

Antimicrobial Activity

Novel derivatives of naphtho-furan, including certain acetamide compounds, have been synthesized and characterized for their antimicrobial properties. These compounds demonstrated good antibacterial and antifungal activities, highlighting their potential in the development of new antimicrobial agents (Nagarsha et al., 2023).

Synthesis and Characterization

The synthesis of acetamide derivatives involving naphthyl groups, such as the reaction of N-(3-Chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines, results in the formation of angular heterocyclic compounds. These syntheses contribute to the expansion of heterocyclic chemistry and provide a foundation for further exploration of their potential applications (Agarwal & Mital, 1976).

Molecular Properties and Drug Design

Density Functional Theory (DFT) studies on acetamide derivatives have been conducted to understand their molecular properties, especially in the context of anti-HIV drugs. These studies provide insights into the reactivity and interaction mechanisms of these compounds with biological molecules, which is crucial for drug design and development (Oftadeh et al., 2013).

Fluorescent Probes and Water Detection

Acetamide derivatives have also been explored for their applications in creating fluorescent probes for the detection of water in organic solvents. This application is particularly useful in chemical analysis and laboratory experiments where the presence of water can significantly affect the outcome of reactions (Yoon et al., 2019).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It’s known that the compound can undergo a free radical reaction with itself to form n,n-dibromoacetamide (ndba), followed by ionic addition of ndba to a double bond . This suggests that it might interact with its targets through a similar mechanism, possibly modifying them through the addition of a bromine atom or through the formation of a new bond.

Biochemical Pathways

Given its use in proteomics research , it’s plausible that it could affect protein-related pathways, possibly by modifying protein structure or function.

Pharmacokinetics

Its molecular weight is 264.12 , which is within the range generally favorable for oral bioavailability.

Result of Action

Given its potential to undergo free radical reactions and ionic additions , it might cause modifications in its target molecules, potentially altering their function.

Action Environment

Like many chemical compounds, its stability, solubility, and reactivity could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

Propiedades

IUPAC Name |

2-bromo-N-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-8-12(15)14-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXQWCWHEKIEDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-4-chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B1348487.png)

![5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1348506.png)

![3-Chlorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1348512.png)